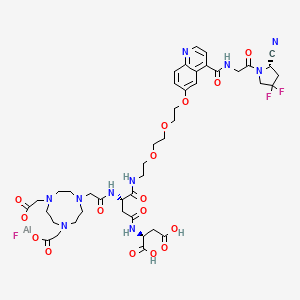
AlF-PD-FAPI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum fluoride-polyethylene glycol-doxorubicin-fibroblast activation protein inhibitor (AlF-PD-FAPI) is a compound that targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This compound is used as a tracer for positron emission tomography imaging of cancer-associated fibroblasts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AlF-PD-FAPI involves the radiolabeling of fibroblast activation protein inhibitors with aluminum fluoride. The process typically includes the use of a chelator-based radiolabeling method with fluorine-18. The synthesis time is approximately 25 minutes, and the radiochemical yield is around 26.4% .
Industrial Production Methods
Industrial production of this compound involves automated synthesis using an AllinOne synthesis system. This method allows for high batch production and ensures high radiochemical purity, which is above 99.0% .
Analyse Chemischer Reaktionen
Types of Reactions
AlF-PD-FAPI primarily undergoes chelation reactions during its synthesis. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of this compound involves the use of aluminum fluoride, polyethylene glycol, and doxorubicin. The reaction conditions include a pH value of 7.0–7.5 and a specific activity of 49.41 GBq/μmol .
Major Products Formed
The major product formed from the synthesis of this compound is a colorless transparent solution with high radiochemical purity. The compound is highly concentrated in tumor xenografts during positron emission tomography imaging .
Wissenschaftliche Forschungsanwendungen
AlF-PD-FAPI has several scientific research applications, including:
Wirkmechanismus
AlF-PD-FAPI exerts its effects by targeting fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. The compound binds to fibroblast activation protein with high affinity, leading to its internalization and accumulation in tumor tissues. This allows for effective imaging of cancer-associated fibroblasts using positron emission tomography .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium-68 labeled fibroblast activation protein inhibitors: These compounds are also used for positron emission tomography imaging but have limitations in batch size and nuclide half-life.
Fluorine-18 labeled fibroblast activation protein inhibitors: Similar to AlF-PD-FAPI, these compounds use fluorine-18 for radiolabeling and have shown high tumor accumulation and good tumor-to-background ratios.
Uniqueness of this compound
This compound is unique due to its high radiochemical yield, high radiochemical purity, and effective tumor imaging capabilities. The use of aluminum fluoride and polyethylene glycol enhances its stability and specificity for fibroblast activation protein .
Eigenschaften
Molekularformel |
C43H54AlF3N10O16 |
|---|---|
Molekulargewicht |
1050.9 g/mol |
IUPAC-Name |
(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1 |
InChI-Schlüssel |
SSKRRDYNBOXXLP-JXBRXJCWSA-K |
Isomerische SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
Kanonische SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















